Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-ethylthiophene-3-carboxylate
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Overview
Description
METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another approach includes the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ catalysts such as Cu (I) or Ru (II) for (3 + 2) cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole or thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene moiety may also contribute to the compound’s biological effects by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and thiophene derivatives, such as:
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Thiophene derivatives: Compounds with thiophene rings and various functional groups.
Uniqueness
METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other isoxazole and thiophene derivatives .
Properties
Molecular Formula |
C14H16N2O4S |
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Molecular Weight |
308.35 g/mol |
IUPAC Name |
methyl 2-[(4,5-dimethyl-1,2-oxazole-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H16N2O4S/c1-5-9-6-10(14(18)19-4)13(21-9)15-12(17)11-7(2)8(3)20-16-11/h6H,5H2,1-4H3,(H,15,17) |
InChI Key |
GTWZXSYAWZYSIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=NOC(=C2C)C)C(=O)OC |
Origin of Product |
United States |
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